molecular formula C24H22ClNO2 B2992856 4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate CAS No. 331460-59-4

4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate

Cat. No.: B2992856
CAS No.: 331460-59-4
M. Wt: 391.9
InChI Key: JWQJAUCGOIGJKU-WGOQTCKBSA-N
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Description

4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an amino group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate typically involves the following steps:

  • Benzene Derivatives Formation: The starting materials include 4-chlorobenzaldehyde and 4-(tert-butyl)benzoic acid.

  • Condensation Reaction: These compounds undergo a condensation reaction in the presence of a catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

  • Amination: The intermediate compound is then subjected to amination using an amine source, such as aniline, to introduce the amino group.

  • Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: 4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydroquinones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Hydroquinones and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups introduced at the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)benzaldehyde

  • 4-(tert-Butyl)benzoic acid

  • Aniline derivatives

Uniqueness: 4-{[(4-Chlorophenyl)methylene]amino}phenyl 4-(tert-butyl)benzenecarboxylate stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[4-[(4-chlorophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-24(2,3)19-8-6-18(7-9-19)23(27)28-22-14-12-21(13-15-22)26-16-17-4-10-20(25)11-5-17/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQJAUCGOIGJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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